2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine
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Overview
Description
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine is a fluorinated amino acid derivative The presence of fluorine atoms in organic molecules often imparts unique properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound can be incorporated into peptides and proteins to study their structure and function.
Medicine: Its unique properties make it a candidate for drug development, particularly in designing enzyme inhibitors or receptor modulators.
Industry: The compound’s stability and reactivity are valuable in developing new materials and agrochemicals.
Safety and Hazards
“2-Fluoro-6-(trifluoromethyl)benzonitrile” is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . A related compound, “2-Fluoro-6-(trifluoromethyl)aniline”, is also considered hazardous. It is flammable, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if swallowed or inhaled .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine typically involves the introduction of fluorine atoms into the phenylalanine structure. One common method is the fluorination of precursor compounds using fluorinating agents. For example, the Balz-Schiemann reaction can be employed, where diazotization of an amino group followed by fluorodediazonation introduces the fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of solvents, reaction temperatures, and purification methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine exerts its effects involves its interaction with biological molecules. The fluorine atoms can influence the compound’s binding affinity and specificity to molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
Uniqueness
Compared to similar compounds, 2-Fluoro-6-(trifluoromethyl)-DL-phenylalanine stands out due to its amino acid structure, which allows it to be easily incorporated into peptides and proteins. This makes it particularly useful in biological and medicinal research, where it can be used to study protein function and design new therapeutic agents .
Properties
IUPAC Name |
2-amino-3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-7-3-1-2-6(10(12,13)14)5(7)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQREVOLXIGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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